L-689560 is a compound that has garnered attention due to its role as a potent antagonist of the N-methyl-D-aspartate receptor, which is integral to synaptic plasticity and memory function. This compound is classified as a 4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline. It has been studied for its pharmacological properties and potential therapeutic applications in neurological disorders.
L-689560 was first synthesized and characterized in the context of research focused on developing selective NMDA receptor antagonists. It belongs to the class of tetrahydroquinoline derivatives and is recognized for its unique structural features that contribute to its biological activity. The compound is often sourced from chemical suppliers specializing in research chemicals, with notable availability from platforms such as BenchChem.
The synthesis of L-689560 typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of an aniline derivative with a dichloroquinoline precursor. This reaction is usually performed under basic conditions, often utilizing sodium hydroxide as the base in an ethanol solvent. The reaction mixture is heated to facilitate product formation.
In industrial settings, continuous flow reactors may be employed to enhance production efficiency and consistency. Key parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and purity. Purification methods such as recrystallization and chromatography are subsequently applied to isolate the final product in high purity .
The synthesis can be summarized in the following steps:
L-689560 can participate in several chemical reactions:
Common reagents and conditions include:
L-689560 acts primarily as an antagonist at the N-methyl-D-aspartate receptor. Its binding inhibits receptor activation by glutamate, leading to decreased calcium influx into neurons, which can prevent excitotoxicity—a process implicated in various neurodegenerative diseases.
Data from pharmacological studies indicate that L-689560 modulates receptor activity through allosteric mechanisms, influencing receptor conformation and reducing glycine potency at GluN3 subunits . This mechanism highlights its potential therapeutic implications for conditions such as Alzheimer's disease and other cognitive disorders.
L-689560 is typically presented as a solid with specific melting points that vary based on purity and crystallization methods used during synthesis.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups. Its solubility profile indicates moderate solubility in organic solvents like ethanol but limited solubility in water.
Relevant analytical data include:
L-689560 has significant applications in scientific research, particularly within pharmacology and neurobiology. Its role as an NMDA receptor antagonist makes it valuable for studying synaptic transmission and plasticity. Additionally, it serves as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases characterized by excitotoxicity.
Research continues into its potential applications beyond neurology, exploring its utility in various biochemical pathways influenced by NMDA receptor activity .
L-689560 is systematically named as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline, with the stereochemical specification (2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid [5] [7] [9]. Its molecular formula is C₁₇H₁₅Cl₂N₃O₃, corresponding to a molecular weight of 380.23 g/mol [1] [3] [5]. X-ray crystallographic analysis confirms the trans configuration across positions 2 and 4 of the tetrahydroquinoline ring system, a critical feature governing its three-dimensional interaction with the NMDA receptor's glycine-binding site [1] [6]. The compound features two chiral centers, with the (2S,4R) stereoisomer exhibiting the highest biological activity [7] [9].
The crystalline structure of L-689560 reveals a rigid tetrahydroquinoline scaffold with intramolecular hydrogen bonding between the carboxylic acid moiety and the ureido nitrogen, stabilizing the bioactive conformation [1] [6]. This configuration positions the dichloro-substituted aromatic system perpendicular to the tetrahydroquinoline plane, facilitating optimal hydrophobic interactions within the receptor pocket [1]. The absolute stereochemistry at C2 and C4 is essential for high-affinity binding, with the (2S,4R) enantiomer demonstrating >100-fold greater potency than its diastereomers at the glycine site [7] [9].
The original synthesis reported by Merck Sharp & Dohme Ltd. involves a stereoselective cyclization strategy starting from 4-aminophenylalanine derivatives [1] [3]. Key steps include:
Structure-activity relationship (SAR) studies demonstrate that the 5,7-dichloro substitution pattern enhances receptor affinity 10-fold compared to unsubstituted analogs, while replacing the carboxylic acid with bioisosteres like tetrazole reduces antagonist potency [1] [3]. The N-phenylureido group exhibits optimal steric and electronic properties, with meta-substituted phenyl derivatives showing improved blood-brain barrier penetration but reduced aqueous solubility [1].
Interactive Structural Diagram of L-689560
Structural Feature | Chemical Significance | Biological Consequence |
---|---|---|
(2S,4R) Configuration | Chiral centers with specific spatial orientation | Enables high-affinity binding to glycine site |
5,7-Dichloro substituents | Electron-withdrawing hydrophobic groups | Enhances receptor affinity and metabolic stability |
Carboxylic acid moiety | Anionic group at physiological pH | Forms salt bridges with receptor arginine residues |
Phenylureido group | Planar hydrophobic domain | Interacts with aromatic receptor subpocket |
L-689560 exhibits markedly different solubility behaviors in aqueous versus organic solvents, influencing its experimental applications. In dimethyl sulfoxide (DMSO), it demonstrates moderate solubility (25 mM, 9.51 mg/mL), while in ethanol, solubility increases significantly (100 mM, 38.02 mg/mL) [1] [3]. The compound is essentially insoluble in aqueous buffers at physiological pH (<0.1 mg/mL at pH 7.4) due to its zwitterionic nature, with the carboxylic acid (pKa ≈ 3.8) and ureido groups (pKa ≈ 10.2) creating a dipolar structure that precipitates in water-based media [1] [5]. This solubility profile necessitates stock solution preparation in polar organic solvents followed by aqueous dilution for in vitro studies. The calculated partition coefficient (LogP = 3.25) indicates moderate lipophilicity, consistent with its ability to cross the blood-brain barrier in vivo [6].
Parameter | Condition | Value |
---|---|---|
Solubility | DMSO (25°C) | 9.51 mg/mL (25 mM) |
Ethanol (25°C) | 38.02 mg/mL (100 mM) | |
Solution Stability | DMSO (-80°C) | >95% purity at 6 months |
Ethanol (-20°C) | >95% purity at 1 month | |
Aqueous buffer (RT) | <80% purity at 24 hours | |
Solid Stability | RT (desiccated) | >99% purity at 3 years |
4°C (desiccated) | >99% purity at 2 years |
L-689560 functions as a competitive, high-affinity antagonist at the glycine-binding site (GluN1 subunit) of NMDA receptors, with an IC₅₀ of 7.4 nM in rat cortical membrane binding assays using [³H]-glycine displacement [1] [7] [9]. Electrophysiological studies reveal potent inhibition of NMDA-evoked currents (pIC₅₀ = 7.46) in rat cortical neurons, with complete reversibility upon washout [7] [9]. The compound exhibits >1000-fold selectivity for the glycine site over the glutamate (GluN2) binding site and shows negligible activity at other ionotropic glutamate receptors (AMPA, kainate) at concentrations up to 10 μM [1] [5]. Kinetic analyses demonstrate slow association/dissociation characteristics (kₒₙ = 2.1 × 10⁴ M⁻¹s⁻¹; kₒff = 0.031 s⁻¹), consistent with its sustained inhibitory effects in functional assays [7].
Through negative allosteric coupling mechanisms, L-689560 binding to the GluN1 subunit reduces the affinity of glutamate for GluN2 subunits by inducing conformational changes in the ligand-binding domain interface [5] [6]. This allosteric modulation is subunit-dependent, with greater potency observed at receptors containing GluN2A (IC₅₀ = 8.2 nM) compared to GluN2D-containing receptors (IC₅₀ = 42 nM) [6] [9]. Polyamines such as spermine modulate [³H]L-689560 binding through distinct allosteric sites, enhancing affinity at physiological pH by stabilizing the closed-clam conformation of the glycine-binding domain [5]. This intricate allosteric network enables L-689560 to influence NMDA receptor gating kinetics non-competitively with respect to glutamate, reducing channel open probability by 85% at saturating concentrations without altering single-channel conductance [7] [9].
Pharmacodynamic Profile of L-689560
Mechanistic Aspect | Experimental Evidence | Quantitative Parameters |
---|---|---|
Glycine Site Affinity | [³H]-glycine displacement in rat cortex | IC₅₀ = 7.4 ± 0.8 nM [7] |
Functional Antagonism | NMDA-evoked current inhibition | pIC₅₀ = 7.46 (EC₅₀ = 34.7 nM) [9] |
Subunit Selectivity | Recombinant receptor studies | GluN2A: IC₅₀ = 8.2 nM; GluN2D: IC₅₀ = 42 nM [6] |
Allosteric Coupling | Glutamate Kd shift assays | 5.3-fold increase in glutamate Kd [5] |
Polyamine Modulation | Radioligand binding enhancement | 2.8-fold Kd decrease with 100 μM spermine [5] |
Comprehensive Compound Identification
Designation | Identifier | Source |
---|---|---|
Systematic Name | (2S,4R)-5,7-Dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | [7] [9] |
CAS Registry | 139051-78-8 | [1] [3] [5] |
PubChem CID | 121918 | [6] [10] |
Molecular Formula | C17H15Cl2N3O3 | [1] [3] [5] |
IUPAC Name | trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline | [1] [5] |
Synonyms | L-689,560; L689560; Compound 35 | [1] [6] |
InChI Key | UCKHICKHGAOGAP-KGLIPLIRSA-N | [1] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7